Einecs 307-414-3 Einecs 307-414-3
Brand Name: Vulcanchem
CAS No.: 97635-53-5
VCID: VC16993277
InChI: InChI=1S/C5H12N2O2.C5H7NO3/c6-3-1-2-4(7)5(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,6-7H2,(H,8,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1
SMILES:
Molecular Formula: C10H19N3O5
Molecular Weight: 261.28 g/mol

Einecs 307-414-3

CAS No.: 97635-53-5

Cat. No.: VC16993277

Molecular Formula: C10H19N3O5

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Einecs 307-414-3 - 97635-53-5

Specification

CAS No. 97635-53-5
Molecular Formula C10H19N3O5
Molecular Weight 261.28 g/mol
IUPAC Name 2,5-diaminopentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H12N2O2.C5H7NO3/c6-3-1-2-4(7)5(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,6-7H2,(H,8,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1
Standard InChI Key TYQDOIOMUGXJOC-HVDRVSQOSA-N
Isomeric SMILES C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN
Canonical SMILES C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN

Introduction

Chemical Identity and Nomenclature

Systematic Identification

EINECS 307-414-3 is systematically named as 2,5-diaminopentanoic acid compound with (2S)-5-oxopyrrolidine-2-carboxylic acid, reflecting its stoichiometric combination of DL-ornithine (C5_5H12_{12}N2_2O2_2) and L-pyroglutamic acid (C5_5H7_7NO3_3) . The International Union of Pure and Applied Chemistry (IUPAC) condensed notation further clarifies its structure as H-DL-Orn-OH·H-Pyr-OH, where "Orn" denotes ornithine and "Pyr" represents pyroglutamic acid .

Synonyms and Alternate Identifiers

This compound is interchangeably referenced as:

  • 5-Oxo-L-proline, compound with DL-ornithine (1:1)

  • DTXSID40243095 (EPA DSSTox identifier)

  • Wikidata Q83127072 .

Its molecular formula, C10H19N3O5\text{C}_{10}\text{H}_{19}\text{N}_{3}\text{O}_{5}, is derived from the summation of the constituent molecules’ formulas, confirming the 1:1 molar ratio .

Structural and Stereochemical Analysis

Two-Dimensional Molecular Architecture

The 2D structure of EINECS 307-414-3 comprises two distinct moieties:

  • DL-Ornithine: A dibasic amino acid with a linear carbon chain (NH2(CH2)3CH(NH2)COOH\text{NH}_2-(\text{CH}_2)_3-\text{CH}(\text{NH}_2)-\text{COOH}), existing as a racemic mixture of D- and L-enantiomers.

  • L-Pyroglutamic Acid: A cyclic γ-lactam carboxylic acid (C5H7NO3\text{C}_5\text{H}_7\text{NO}_3) featuring a five-membered ring with a ketone group at position 5 .

The structural depiction (Figure 1) highlights the ionic interaction between the protonated α-amino group of ornithine and the deprotonated carboxylate group of pyroglutamic acid .

Stereochemical Considerations

The central carbon of L-pyroglutamic acid (C2) exhibits an S-configuration, while the DL-ornithine component introduces two stereocenters (C2 and C4) with undefined configurations due to racemization . This stereochemical ambiguity impacts the compound’s crystallinity and solubility profile, as evidenced by the absence of 3D conformer data in PubChem .

Molecular Interactions and Stability

The compound’s stability arises from:

  • Intramolecular hydrogen bonding between the ornithine side-chain amine and pyroglutamate’s carbonyl oxygen.

  • Van der Waals interactions facilitated by five rotatable bonds, contributing to conformational flexibility .
    The topological polar surface area (156 Ų) and hydrogen bond donor/acceptor counts (5/7) suggest significant hydrophilicity, aligning with typical amino acid salt behavior .

Synthesis and Physicochemical Properties

Physicochemical Characterization

PropertyValueMethod/Source
Molecular Weight261.28 g/molPubChem Computed
Hydrogen Bond Donors5Cactvs 3.4.8.18
Hydrogen Bond Acceptors7Cactvs 3.4.8.18
Rotatable Bonds5Cactvs 3.4.8.18
Topological Polar Surface Area156 ŲCactvs 3.4.8.18
LogP (Octanol-Water)Not Available-

The compound’s high polar surface area and multiple hydrogen-bonding sites suggest solubility in polar solvents like water or ethanol, though experimental data remain unpublished .

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